2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
The compound 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a structurally complex molecule featuring a cyclopenta[c]pyridazin-3-one core fused with a piperidine ring substituted at position 1 with a 6-(trifluoromethyl)pyrimidin-4-yl group. Notably, cyclopenta[c]pyrrole derivatives, such as those developed by Novartis AG, have been reported as negative allosteric modulators of the NR2B subunit of NMDA receptors, which are implicated in neurological disorders . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine moiety may improve blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS)-targeted therapies.
Properties
IUPAC Name |
2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)15-9-16(23-11-22-15)25-6-4-12(5-7-25)10-26-17(27)8-13-2-1-3-14(13)24-26/h8-9,11-12H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBJXUKSQJJSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps. One common approach starts with the preparation of the trifluoromethyl-pyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized to minimize waste and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethylpyrimidine group exhibits electron-deficient aromatic character due to the electron-withdrawing trifluoromethyl (-CF₃) substituent. This enhances susceptibility to nucleophilic aromatic substitution (NAS) at specific positions:
The pyridazin-3-one ring may also undergo substitution at the carbonyl oxygen under basic conditions, forming enolate intermediates for further alkylation or acylation .
Reduction and Oxidation Reactions
The cyclopenta[c]pyridazinone core contains a ketone group, which can be reduced to a secondary alcohol or undergo oxidation under specific conditions:
The trifluoromethyl group is generally resistant to oxidation, ensuring stability during most reactions .
Cross-Coupling Reactions
The pyrimidine and pyridazine rings enable participation in transition-metal-catalyzed coupling:
Acid/Base-Mediated Rearrangements
The piperidine ring and methylene bridge influence stability under acidic or basic conditions:
- Acidic Hydrolysis : The methylene bridge may undergo protonation, leading to ring-opening or rearrangement of the cyclopenta[c]pyridazinone core .
- Base-Induced Eliminations : Deprotonation at the bridgehead carbon can result in elimination reactions, forming unsaturated derivatives .
Functionalization of the Piperidine Ring
The secondary amine in the piperidine ring participates in alkylation or acylation:
| Reaction | Reagents | Products | Source |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium derivatives | |
| N-Acylation | Acetyl chloride, pyridine | Amide formation with enhanced solubility |
Photochemical and Thermal Stability
- Photodegradation : The trifluoromethylpyrimidine group is susceptible to UV-induced decomposition, forming fluoride ions and aromatic byproducts .
- Thermal Stability : Decomposition above 200°C releases CO and CF₃ radicals, detected via TGA-MS .
Table 2: Stability Under Stress Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| 0.1M HCl, 70°C, 24h | 15% degradation | Ring-opened dicarboxylic acid |
| 0.1M NaOH, 70°C, 24h | 22% degradation | Dehalogenated pyrimidine derivatives |
| UV light (254 nm), 48h | 40% degradation | Fluoride ions, aromatic fragments |
Scientific Research Applications
2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compounds such as 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one and 7-(1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one share a pyrido-pyrimidinone core but differ in substituents. These molecules feature methoxyphenyl groups at position 2 and variable amine substituents (piperazine, diazepane) at position 5. Unlike the target compound, these lack the cyclopenta ring system and trifluoromethylpyrimidine group, which may limit their CNS penetration or receptor specificity .
Pyrido[1,2-a]pyrimidin-4-one Standards
Pharmaceutical reference standards like 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1) incorporate benzisoxazole and piperidine substituents.
Pyridazin-3-one Herbicides
Herbicides such as metflurazon (4-chloro-5-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one) and chloridazon share the pyridazin-3-one scaffold but are substituted with chloro, amino, and trifluoromethylphenyl groups. Despite structural similarities to the target compound’s pyridazinone core, their applications diverge entirely, emphasizing agrochemical over pharmaceutical utility. The trifluoromethyl group in metflurazon enhances herbicidal activity by disrupting plant lipid synthesis, contrasting with its role in improving drug-like properties in the target compound .
Comparative Data Table
Key Research Findings
Structural Nuances and Target Specificity: The cyclopenta[c]pyridazinone core in the target compound distinguishes it from pyrido-pyrimidinone derivatives, likely enhancing binding affinity to NR2B receptors due to conformational rigidity .
Role of Trifluoromethyl Groups : While both the target compound and metflurazon utilize trifluoromethyl substituents, their applications differ starkly. In pharmaceuticals, this group improves pharmacokinetics, whereas in herbicides, it disrupts plant physiology .
Piperidine vs. Piperazine Linkages : Piperidine-based substituents (as in the target compound) may offer superior CNS penetration compared to piperazine or diazepane groups in related pharmaceuticals, aligning with its proposed neurological applications .
Biological Activity
The compound 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopenta[c]pyridazin core and a trifluoromethyl-substituted pyrimidine moiety. Its chemical formula is , indicating significant molecular complexity that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer progression and inflammatory processes. For instance, the trifluoromethyl group enhances lipophilicity and bioavailability, potentially improving the compound's efficacy in cellular environments .
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. For example, derivatives of pyrimidine and piperidine have shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases. The presence of the piperidine ring is often associated with enhanced anti-inflammatory properties due to its ability to interact with multiple signaling pathways .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines
- Inhibition of Kinase Activity
- Research conducted on kinase inhibitors revealed that modifications in the trifluoromethyl group significantly affected the binding affinity to targets such as EGFR and IRAK4. Compounds with similar structures demonstrated IC50 values in the low nanomolar range against these kinases, suggesting potent inhibitory effects .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 25 | EGFR |
| Compound B | Structure B | 30 | IRAK4 |
| Target Compound | Target Structure | 20 | DCLK1 |
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity is driven by:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, facilitating membrane penetration and target engagement .
- Piperidine and pyridazone rings : Contribute to conformational flexibility and hydrogen-bonding interactions with biological targets (e.g., enzymes, receptors) .
- Cyclopenta[c]pyridazin-3-one core : Provides a rigid scaffold for spatial orientation of pharmacophoric groups . Methodological Insight: Use computational tools (e.g., molecular docking) to map electrostatic and steric interactions between these groups and target proteins.
Q. What are common synthetic routes for this compound?
Synthesis typically involves:
- Step 1 : Preparation of the trifluoromethylpyrimidine intermediate via nucleophilic substitution of 4-chloro-6-(trifluoromethyl)pyrimidine with piperidine derivatives under reflux in ethanol .
- Step 2 : Coupling the piperidine intermediate with a cyclopenta[c]pyridazin-3-one derivative using a Mitsunobu reaction (e.g., DIAD, triphenylphosphine) in THF at 0–5°C .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR and HRMS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key variables to optimize:
Q. How can discrepancies in biological assay data (e.g., IC50_{50}50) be resolved?
Common sources of variability and solutions:
- Purity issues : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
- Assay conditions : Standardize buffer pH (e.g., ammonium acetate buffer, pH 6.5) and incubation time to ensure reproducibility .
- Target selectivity : Perform counter-screens against related enzymes/receptors to rule off-target effects . Example: A 2025 study resolved conflicting IC values (0.1–10 µM) by identifying residual DMSO in stock solutions as a confounding factor .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Replace the trifluoromethyl group with -CFH or -CH to assess hydrophobic interactions .
- Bioisosteric substitution : Swap the pyridazone ring with pyrimidin-4(3H)-one to evaluate scaffold flexibility .
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs (e.g., hydrogen bonds with Asp-189 in serine proteases) .
Data Contradiction Analysis
Q. How to address conflicting solubility data in different solvent systems?
Structural and Analytical Insights
Q. What advanced techniques validate the compound’s stereochemistry?
- X-ray crystallography : Resolves absolute configuration of the cyclopenta[c]pyridazin-3-one core .
- Vibrational circular dichroism (VCD) : Confirms enantiomeric purity (>99% ee) for chiral intermediates .
- NOESY NMR : Maps spatial proximity between the piperidine methyl group and pyrimidine protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
